2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid
Beschreibung
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a phenylmethyl ether and a piperidinylcarbonyl group
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-11-5-2-6-12-21)16-9-10-18(17(13-16)20(23)24)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,24) |
InChI-Schlüssel |
IWLMZXWRPDFASG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The benzoic acid derivative is first esterified with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the phenylmethyl ether of the benzoic acid.
Amidation: The phenylmethyl ether is then reacted with piperidine and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinylcarbonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinylcarbonyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethyl ether group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanylcarbonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is unique due to the presence of the piperidinylcarbonyl group, which can confer specific biological activity and chemical reactivity. The phenylmethyl ether group also contributes to its distinct properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
